molecular formula C12H19FN2 B8449914 2-fluoro-N1-hexylbenzene-1,4-diamine

2-fluoro-N1-hexylbenzene-1,4-diamine

Cat. No.: B8449914
M. Wt: 210.29 g/mol
InChI Key: GGTXGCWVVADFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N1-hexylbenzene-1,4-diamine is a fluorinated aromatic diamine derivative featuring a hexyl chain at the N1 position and a fluorine substituent at the ortho position of the benzene ring. This compound belongs to the benzene-1,4-diamine class, which is characterized by two amine groups at the 1 and 4 positions of the benzene ring.

Properties

Molecular Formula

C12H19FN2

Molecular Weight

210.29 g/mol

IUPAC Name

2-fluoro-1-N-hexylbenzene-1,4-diamine

InChI

InChI=1S/C12H19FN2/c1-2-3-4-5-8-15-12-7-6-10(14)9-11(12)13/h6-7,9,15H,2-5,8,14H2,1H3

InChI Key

GGTXGCWVVADFKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C(C=C(C=C1)N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituents, molecular weights, and key functional groups of 2-fluoro-N1-hexylbenzene-1,4-diamine with selected analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Features
This compound -F (C2), -NH2 (C1, C4), -C6H13 (N1) ~225.3 (calculated) Fluorine (electron-withdrawing), long alkyl chain
2-Fluoro-N1-methylbenzene-1,4-diamine -F (C2), -NH2 (C1, C4), -CH3 (N1) 140.16 Short alkyl chain, increased solubility
N1-[2-(Dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine -F (C2), -NH2 (C1, C4), -CH2CH2N(CH3)2 (N1) 197.25 Polar tertiary amine, enhanced hydrophilicity
N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine -CF3 (C2), -NH2 (C1, C4), -CH2C6H5 and -CH2CH3 (N1) 294.31 Bulky substituents, trifluoromethyl group (strong electron-withdrawing)

Key Observations :

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents modulate electronic properties, affecting reactivity and interaction with biological targets (e.g., enzyme active sites) .

Yield and Stability :

  • Fluorinated analogs like 2-fluoro-N1-methylbenzene-1,4-diamine are prone to oxidation, requiring immediate use in subsequent reactions .
  • Bulkier substituents (e.g., benzyl, hexyl) may reduce reaction yields due to steric hindrance .

Physicochemical Properties

  • Solubility : The hexyl chain in the target compound likely reduces water solubility compared to methyl or polar amine-substituted analogs .
  • Thermal Stability : Trifluoromethyl-substituted derivatives () show higher thermal stability due to strong C-F bonds, whereas alkyl-substituted analogs may degrade at lower temperatures .

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